molecular formula C8H5NO3S B12878108 4-Mercaptobenzo[d]oxazole-2-carboxylic acid

4-Mercaptobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12878108
M. Wt: 195.20 g/mol
InChI Key: FPNIKYXCFUZKDE-UHFFFAOYSA-N
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Description

4-Mercaptobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to the benzoxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptobenzo[d]oxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkylating agents under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4-Mercaptobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation, gas exchange, and ion transport .

Comparison with Similar Compounds

    2-Mercaptobenzoxazole: Similar structure but lacks the carboxylic acid group.

    4-Mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

    Benzoxazole-2-carboxylic acid: Lacks the mercapto group.

Uniqueness: 4-Mercaptobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

4-sulfanyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-8(11)7-9-6-4(12-7)2-1-3-5(6)13/h1-3,13H,(H,10,11)

InChI Key

FPNIKYXCFUZKDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)C(=O)O

Origin of Product

United States

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